N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolopyrazine derivative characterized by a 1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one core substituted at position 8 with a p-tolyloxy group and at position 2 with an acetamide-linked 2,3-dimethylphenyl moiety. This structure combines a heterocyclic scaffold with aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-7-9-17(10-8-14)30-21-20-25-27(22(29)26(20)12-11-23-21)13-19(28)24-18-6-4-5-15(2)16(18)3/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFZHEVZLLBIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C22H21N5O3
- Molecular Weight : 403.4 g/mol
- CAS Number : 1251619-06-3
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazines have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results suggest that the compound could serve as a potential therapeutic agent targeting c-Met kinase, which is implicated in tumor growth and metastasis .
The mechanisms through which this compound exerts its biological effects include:
- c-Met Kinase Inhibition : The compound has been identified as a potent inhibitor of c-Met kinase with an IC50 value in the nanomolar range (48 nM), indicating its potential in cancer therapy .
- Cell Cycle Arrest : Studies involving cell cycle assays have shown that treatment with this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : Annexin V-FITC/PI staining assays have demonstrated that the compound can promote apoptosis in cancer cells, further supporting its role as an anticancer agent.
Case Studies
A notable case study involved the evaluation of various derivatives based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold. The study found that modifications to the phenyl ring significantly affected the biological activity:
- Modification Impact : Substituents on the phenyl ring altered the compound's binding affinity to c-Met kinase and influenced its cytotoxicity against different cancer cell lines.
Comparison with Similar Compounds
Substituents at Position 8
N-(3-Ethylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide ():
Replaces the p-tolyloxy group with a 3-methylphenylthio (thioether) moiety. The sulfur atom may alter electronic properties and metabolic stability compared to the oxygen ether in the target compound.- 2-[8-(2-Methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide (): Features a 2-methylphenoxy group at position 8 and a benzyl-substituted acetamide. The ortho-methyl group on the phenoxy ring could introduce steric hindrance, affecting target binding .
Modifications at Position 3 or 7
- 2-((7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide (): Substitutes position 7 with a 3-methoxyphenyl group and position 3 with a thioacetamide chain.
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide ():
Introduces a hydroxy group at position 8 and a benzoxazolone moiety. The hydroxy group increases polarity, which may impact solubility and pharmacokinetics .
Variations in the Acetamide Side Chain
- Compound 79 (): Substitutes the 2,3-dimethylphenyl group with a 4-phenyl-2-oxothiazolidine-4-carboxamide.
Compound 45 ():
Features a 4-benzylpiperazine group at position 6 of the triazolopyrazine core. The piperazine moiety improves water solubility and may modulate CNS penetration .
Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
